N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide
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Overview
Description
N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a triethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thiophene ring: This can be achieved through a Friedel-Crafts acylation reaction, where thiophene is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Synthesis of the piperazine moiety: Piperazine derivatives are often synthesized through nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.
Coupling of intermediates: The thiophene and piperazine intermediates are then coupled using a carbamothioylation reaction, where a carbamothioyl chloride reacts with the amine group of the piperazine derivative.
Introduction of the triethoxybenzamide group: This step involves the reaction of the coupled intermediate with triethoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide
- N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide
Uniqueness
N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide is unique due to the presence of the triethoxybenzamide group, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C29H33ClN4O5S2 |
---|---|
Molecular Weight |
617.2 g/mol |
IUPAC Name |
N-[[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C29H33ClN4O5S2/c1-4-37-23-16-19(17-24(38-5-2)26(23)39-6-3)27(35)32-29(40)31-20-9-10-22(21(30)18-20)33-11-13-34(14-12-33)28(36)25-8-7-15-41-25/h7-10,15-18H,4-6,11-14H2,1-3H3,(H2,31,32,35,40) |
InChI Key |
NSFIFYGDKQWMOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Origin of Product |
United States |
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